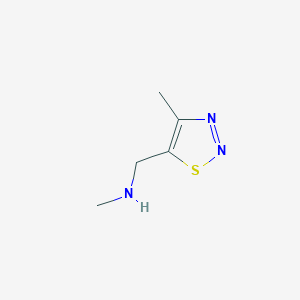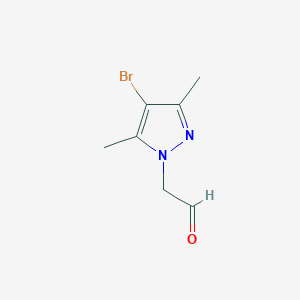
N-甲基-1-(4-甲基-1,2,3-噻二唑-5-基)甲胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine, also known as NMTM, is a chemical compound that has been used in a variety of scientific applications. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms, and is a derivative of 1,2,3-thiadiazole. NMTM has a range of properties, including being a weak base, an organic solvent, and a mild reducing agent. It is also a common reagent in organic synthesis, and has been used in the synthesis of a variety of organic compounds.
科学研究应用
噻二唑衍生物的染色性能
已合成N4-(5-甲基-1,3,4-噻二唑-2-基)噻唑-2,4-二胺衍生物,与N-甲基-1-(4-甲基-1,2,3-噻二唑-5-基)甲胺相关,评估其在尼龙织物上的染色性能。这些化合物通过各种光谱方法进行表征,并在酸性染料领域展示了有前途的应用(Malik et al., 2018)。
苯并咪唑衍生物的抗菌活性
与N-甲基-1-(4-甲基-1,2,3-噻二唑-5-基)甲胺相关的化合物,特别是苯并咪唑的1,3,4-噻二唑衍生物,已合成并评估其抗菌和抗真菌活性。这些化合物表现出显著的抗菌性能,突显了它们在药理学应用中的潜力(Barot et al., 2017)。
光动力疗法中的应用
一种含有与N-甲基-1-(4-甲基-1,2,3-噻二唑-5-基)甲胺类似的衍生物的锌酞菁化合物已合成并表征。其光物理和光化学性质表明,由于其高单线态氧量子产率和良好的荧光性能,该化合物在光动力疗法中作为II型光敏剂具有显著的潜力,用于癌症治疗(Pişkin等,2020)。
用于生物活性的席夫碱合成
从5-取代-1,3,4-噻二唑-2-胺衍生的席夫碱,与N-甲基-1-(4-甲基-1,2,3-噻二唑-5-基)甲胺结构相关,已合成并测试其对DNA的保护能力和抗菌活性。其中一些化合物对特定细菌表现出强烈活性,并对癌细胞系表现出细胞毒性,表明它们在开发治疗方面的潜力(Gür等,2020)。
新型1,3,4-噻二唑衍生物的合成
设计并合成了与N-甲基-1-(4-甲基-1,2,3-噻二唑-5-基)甲胺结构类似的1,3,4-噻二唑衍生物。由于其广泛的生物活性,如抗菌、抗癌、抗真菌、抗炎和抗抑郁性能,这些化合物在药物化学中的广泛应用是显著的(Ameen & Qasir, 2017)。
未来方向
The future research directions could involve exploring the potential biological activities of “N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine” and its derivatives, given the known bioactivities of 1,3,4-thiadiazole derivatives . Further studies could also focus on the development of efficient synthesis methods for this compound.
作用机制
Target of Action
N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine is a compound that has been studied for its potential biological activities . .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives, which include this compound, have the ability to disrupt processes related to dna replication . This suggests that N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine may interact with its targets to inhibit replication of both bacterial and cancer cells .
Biochemical Pathways
Given that 1,3,4-thiadiazole derivatives can disrupt dna replication processes , it is plausible that this compound may affect pathways related to cell division and growth.
Result of Action
Based on the known effects of 1,3,4-thiadiazole derivatives, it is possible that this compound may inhibit the replication of both bacterial and cancer cells .
生化分析
Biochemical Properties
N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the enzyme’s conformation and activity .
Cellular Effects
N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity. These interactions can also lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing certain metabolic pathways or improving cellular function. At higher doses, it can have toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it may influence the activity of enzymes involved in the synthesis and degradation of certain metabolites, thereby affecting metabolic flux and metabolite levels. These interactions can have significant implications for cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine within cells and tissues are critical for its activity. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence its accumulation and distribution, affecting its overall effectiveness .
Subcellular Localization
N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules and influence its overall activity within the cell .
属性
IUPAC Name |
N-methyl-1-(4-methylthiadiazol-5-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-4-5(3-6-2)9-8-7-4/h6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLGXALTUJAMMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)CNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649336 |
Source


|
| Record name | N-Methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1060817-72-2 |
Source


|
| Record name | N-Methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327041.png)
![2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327045.png)

![8-Oxa-2-azaspiro[4.5]decane](/img/structure/B1327047.png)
![[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1327048.png)



![1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1327062.png)

![3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1327067.png)
![(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid](/img/structure/B1327069.png)
![3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327070.png)